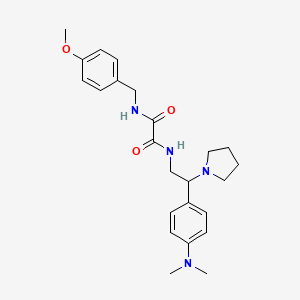
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the fields of oncology and pain management. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H30N4O2
- Molecular Weight : 362.48 g/mol
- CAS Number : 900005-70-1
The compound features a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Receptor Interaction : Preliminary studies suggest that this compound may interact with specific receptors involved in pain modulation and cancer cell proliferation.
- Cell Cycle Inhibition : Similar compounds have been shown to block cell cycle progression, particularly at the G2/M phase, leading to apoptosis in cancer cells .
- Cytoskeleton Disruption : The compound may disrupt microtubule dynamics, akin to known chemotherapeutic agents that target β-tubulin .
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated across various cancer cell lines. The results indicate significant activity against several types of tumors:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-29 (Colon Carcinoma) | 0.5 | Cell cycle arrest at G2/M |
| M21 (Skin Melanoma) | 0.3 | Microtubule disruption |
| MCF7 (Breast Carcinoma) | 0.6 | Apoptosis induction |
These findings suggest that the compound may be effective in targeting multiple cancer types with relatively low toxicity.
Analgesic Properties
In addition to its anticancer properties, this compound has shown potential as an analgesic agent. Its mechanism may involve modulation of pain pathways through receptor interactions similar to those observed with opioids and non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- A study on structurally similar oxalamides demonstrated significant antiproliferative effects on resistant cancer cell lines, indicating that modifications to the oxalamide structure can enhance therapeutic potential .
- Another investigation highlighted the compound's ability to inhibit angiogenesis in chick chorioallantoic membrane assays, suggesting a dual role in both tumor growth inhibition and pain relief .
特性
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-27(2)20-10-8-19(9-11-20)22(28-14-4-5-15-28)17-26-24(30)23(29)25-16-18-6-12-21(31-3)13-7-18/h6-13,22H,4-5,14-17H2,1-3H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKRCBGNCHNPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














